molecular formula C14H14N4O2 B7053604 2-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile

2-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile

Cat. No.: B7053604
M. Wt: 270.29 g/mol
InChI Key: BLJYDIGQCMODGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyridazine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, which can be synthesized through the cyclization of β-hydroxy amides using reagents such as DAST or Deoxo-Fluor The pyridazine ring is then constructed through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogenation catalysts, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or alcohols

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities

    Reduction: Reduced derivatives with hydrogenated functionalities

    Substitution: Amides, esters, or other substituted derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile involves its interaction with specific molecular targets. The oxazole and pyridazine rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The nitrile group can also participate in binding interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

2-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both an oxazole and a pyridazine ring, along with a nitrile group, makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-8-9(2)17-18(14(19)11(8)5-15)7-13-16-6-12(20-13)10-3-4-10/h6,10H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJYDIGQCMODGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N=C1C)CC2=NC=C(O2)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.